molecular formula C10H12O3 B15182286 (2R)-2-[(3-methoxyphenoxy)methyl]oxirane CAS No. 719276-42-3

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane

Cat. No.: B15182286
CAS No.: 719276-42-3
M. Wt: 180.20 g/mol
InChI Key: UCGYCLBMTBEQQM-JTQLQIEISA-N
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Description

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane typically involves the reaction of (3-methoxyphenoxy)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic or acidic conditions.

Major Products Formed

    Diols: Formed from oxidation reactions.

    Alcohols: Resulting from reduction reactions.

    Substituted Epoxides: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(2-Methoxyphenoxy)methyl]oxirane
  • (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
  • 2-[(2-Methylphenoxy)methyl]oxirane

Uniqueness

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane is unique due to its specific stereochemistry and the position of the methoxy group on the phenyl ring. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and analogs .

Properties

CAS No.

719276-42-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

UCGYCLBMTBEQQM-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=CC=C1)OC[C@H]2CO2

Canonical SMILES

COC1=CC(=CC=C1)OCC2CO2

Origin of Product

United States

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